N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major product would depend on the substituent introduced, such as an iodide derivative if sodium iodide is used.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the bromine atom and the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The furan ring also adds to its uniqueness, providing different electronic and steric properties compared to similar compounds.
Properties
Molecular Formula |
C14H13BrN2O3 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-9-11(5-6-20-9)14(18)17-16-8-10-3-4-13(19-2)12(15)7-10/h3-8H,1-2H3,(H,17,18)/b16-8+ |
InChI Key |
WQNOFNPMNQKSPF-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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